molecular formula C13H14O2 B13893133 2-(1-Hexynyl)benzoic acid

2-(1-Hexynyl)benzoic acid

Cat. No.: B13893133
M. Wt: 202.25 g/mol
InChI Key: SOVPOMRAGXHBFS-UHFFFAOYSA-N
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Description

2-(1-Hexynyl)benzoic acid is an organic compound with the molecular formula C13H14O2. It is characterized by the presence of a benzoic acid moiety substituted with a hexynyl group at the ortho position. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hexynyl)benzoic acid typically involves the reaction of benzoic acid derivatives with hexynyl reagents under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a halogenated benzoic acid derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Solvents like dichloromethane are often used to dissolve the reactants, and the reaction mixture is typically stirred under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hexynyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Hexynyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Hexynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hexynyl)benzoic acid is unique due to the presence of the hexynyl group, which imparts distinct reactivity and properties compared to other benzoic acid derivatives. This structural feature allows for specific interactions in chemical and biological systems, making it valuable in various applications .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-hex-1-ynylbenzoic acid

InChI

InChI=1S/C13H14O2/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15/h6-7,9-10H,2-4H2,1H3,(H,14,15)

InChI Key

SOVPOMRAGXHBFS-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=CC=C1C(=O)O

Origin of Product

United States

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